3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Description

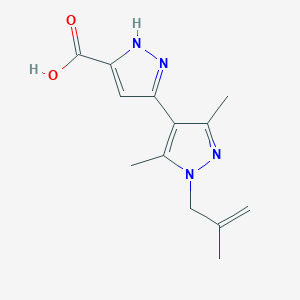

The compound 3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid features a bipyrazole scaffold with distinct substituents:

- Methyl groups at the 3' and 5' positions of the pyrazole ring.

- A 2-methylprop-2-en-1-yl (isoprenyl) group at the 1' position, introducing alkenyl character.

- A carboxylic acid moiety at position 5 of the adjacent pyrazole ring.

This structure combines rigidity from the bipyrazole core with the reactivity of the isoprenyl group and the hydrophilicity of the carboxylic acid.

Properties

IUPAC Name |

3-[3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazol-4-yl]-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-7(2)6-17-9(4)12(8(3)16-17)10-5-11(13(18)19)15-14-10/h5H,1,6H2,2-4H3,(H,14,15)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPHFKGUEQLNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=C)C)C)C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3',5'-Dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS Number: 890624-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H16N4O2. Its structure includes a bipyrazole backbone with a carboxylic acid functional group, which is crucial for its biological interactions.

Research indicates that compounds similar to 3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole derivatives exhibit various mechanisms of action:

- Inhibition of Cyclooxygenases : Some derivatives have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential anti-inflammatory properties .

- Lipoxygenase Inhibition : The compound may also inhibit lipoxygenase (5-LOX), which is involved in the inflammatory response .

- Neuroprotective Activity : Preliminary studies suggest that similar compounds could have neuroprotective effects, potentially beneficial in treating neuroinflammatory conditions .

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Case Study 1: Anti-inflammatory Potential

A study evaluated the anti-inflammatory effects of related bipyrazole compounds in vitro. The results indicated significant inhibition of COX enzymes, leading to decreased prostaglandin synthesis, which is pivotal in inflammatory processes.

Case Study 2: Neuroprotective Effects

In vivo studies demonstrated that compounds structurally related to 3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole exhibited neuroprotective effects in models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease.

Case Study 3: Antiviral Activity

Research into antiviral properties revealed that certain derivatives showed efficacy against HIV strains. The mechanism involved the disruption of viral replication pathways, indicating a promising avenue for further exploration in antiviral drug development .

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including 3',5'-dimethyl-1'-(2-methylprop-2-en-1-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylic acid. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Potential

Research into the anticancer effects of pyrazole derivatives indicates that modifications to the bipyrazole structure can enhance cytotoxicity against cancer cell lines. The specific interactions of the carboxylic acid group may contribute to improved efficacy in targeting cancer cells. Studies are ongoing to evaluate the compound's mechanism of action and its effectiveness compared to existing chemotherapeutic agents .

Polymer Chemistry

The unique structure of this compound allows it to serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is focused on synthesizing copolymers that leverage the compound's properties for applications in coatings and advanced materials .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes may exhibit interesting catalytic properties or enhanced luminescence, making them suitable for applications in sensors or photonic devices .

Case Studies

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group (-COOH) at position 5 undergoes classical acid-mediated reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form esters. For example, methyl ester derivatives are synthesized via reflux with methanol .

-

Amidation : Converts to amides using coupling agents (e.g., EDC·HCl, DMAP) or via activation with thionyl chloride followed by amine treatment .

Table 1: Carboxylic Acid Reactions

Allyl Substituent Reactivity

The 2-methylprop-2-en-1-yl (allyl) group at position 1' participates in:

-

Electrophilic Addition : Reacts with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) to form dihalides or allyl bromides.

-

Oxidation : Ozonolysis or epoxidation (e.g., m-CPBA) could yield carbonyl or epoxide derivatives, though experimental data for this specific compound is lacking.

Key Structural Insight : The allyl group’s steric bulk (due to the 2-methyl substituent) may hinder some addition reactions compared to simpler allyl systems .

Pyrazole Ring Functionalization

The bipyrazole core exhibits regioselective reactivity:

-

N-Alkylation : The unsubstituted NH group on the pyrazole ring (position 1H) can undergo alkylation with alkyl halides or allyl bromides under basic conditions .

-

Cyclocondensation : Analogous β-enamino diketones react with hydrazines to form pyrazoles , suggesting potential for further heterocycle formation.

Table 2: Pyrazole Ring Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Allyl bromide, K₂CO₃, DMF | Substitution at pyrazole NH site |

| Cyclocondensation | Phenylhydrazine, EtOH, r.t. | Formation of triazole derivatives |

Decarboxylation and Thermal Stability

Under thermal or basic conditions, decarboxylation may occur:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1' Position

The 1' substituent significantly influences physicochemical and biological properties. Key analogues include:

Key Observations :

- Isoprenyl vs. Isopropyl : The unsaturated isoprenyl group in the target compound may enhance reactivity (e.g., Michael addition) or confer rigidity compared to the saturated isopropyl group.

- Solubility : All analogues retain the carboxylic acid group, enabling salt formation for improved aqueous solubility.

Core Structure Modifications

Bipyrazole vs. Monopyrazole Derivatives

Simpler pyrazole-carboxylic acids, such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (), lack the bipyrazole framework, resulting in:

- Reduced planarity and conjugation.

- Lower molecular weight (e.g., 154.15 g/mol for 1,3-dimethyl variant).

- Limited applications in coordination chemistry or as enzyme inhibitors compared to bipyrazole systems .

Bipyrazole with Aromatic Extensions

5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid () incorporates a biphenyl group, enhancing π-π stacking interactions. This modification is advantageous in materials science or as kinase inhibitors but introduces synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.